5,6-Dihydrofuro[2,3-h]cinnolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydro-2H-furo[2,3-h]cinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-5-6-1-2-8-7(3-4-14-8)10(6)12-11-9/h3-5H,1-2H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXFURBQVCLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C3=NNC(=O)C=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 5,6 Dihydrofuro 2,3 H Cinnolin 3 Ol and Its Derivatives
General Principles of SAR in Heterocyclic Medicinal Chemistry
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.orggardp.org The primary goal of SAR studies is to identify the key structural features, known as pharmacophores, that are responsible for a compound's desired pharmacological effect. gardp.org By systematically modifying a lead compound's structure, medicinal chemists can deduce which parts of the molecule are essential for activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.orgyoutube.com
In heterocyclic medicinal chemistry, several principles guide SAR exploration:
Ring Substitution: The nature, position, and stereochemistry of substituents on the heterocyclic ring system can drastically alter its interaction with a biological target. youtube.com Factors such as the substituent's size, shape, lipophilicity, and electronic properties (whether it is electron-donating or electron-withdrawing) are critical. biomedres.us
Isosteric Replacement: This involves replacing a functional group with another group that has similar physical and chemical properties. This strategy is often used to improve a molecule's metabolic stability or reduce toxicity while retaining its biological activity. For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position. nih.gov
Molecular Rigidity and Flexibility: Fused heterocyclic systems, like the furocinnoline scaffold, are generally more rigid than their acyclic or monocyclic counterparts. libretexts.org This conformational constraint can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty upon binding. libretexts.org However, some degree of flexibility might be necessary to allow the molecule to adopt the optimal conformation for binding. nih.gov
Quantitative Structure-Activity Relationships (QSAR): This approach refines SAR by building mathematical models that quantitatively link the chemical structure to biological activity, enabling more predictive drug design. wikipedia.org
These principles are instrumental in the iterative process of drug discovery, guiding the optimization of hit compounds into clinical candidates. gardp.org
Investigation of the Impact of Structural Modifications on Molecular Interactions
The furo[2,3-h]cinnoline scaffold has been specifically investigated as a potential framework for the development of novel HIV-1 integrase (IN) inhibitors. The design rationale is based on creating a condensed ring system that bears a potential chelating pharmacophore, which is a common feature in many IN inhibitors that function by sequestering essential metal ions in the enzyme's active site. nih.gov
While extensive SAR studies on the 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol scaffold are not yet widely published, analysis of the parent cinnoline (B1195905) and related benzofuran (B130515) systems provides valuable insights into how substituents might influence biological receptor engagement. nih.govnih.gov
The core furo[2,3-h]cinnolin-3(2H)-one system and its derivatives have been synthesized to explore their potential as novel therapeutic agents. nih.gov The initial synthesis focused on establishing the core structure, which serves as a platform for further modification.
Table 1: Synthesized Derivatives of the Furo[2,3-h]cinnoline Scaffold This table is interactive. You can sort and filter the data.
| Compound Number | Structure | Synthetic Note |
|---|---|---|
| 11 | Furo[2,3-h]cinnolin-3(2H)-one | Isolated in 35% yield after refluxing the precursor ketone with hydrazine (B178648) hydrate (B1144303) for 48 hours. nih.gov |
| 12 | 4-Amino-furo[2,3-h]cinnolin-3(2H)-one | Synthesized by refluxing the precursor in hydrazine hydrate for an extended period (72 hours). nih.gov |
| 3 | this compound (general scaffold) | The target scaffold for developing novel HIV-1 integrase inhibitors. nih.gov |
Based on SAR studies of the broader cinnoline class, the following modifications could be hypothesized to impact the biological activity of the furocinnoline scaffold:
Substituents on the Benzene (B151609) Ring: In many cinnoline derivatives, introducing electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro, chloro) onto the benzo portion of the ring system significantly modulates activity. nih.govresearchgate.net For example, some studies on cinnoline-based chalcones found that chloro and nitro substitutions led to potent antibacterial activity. nih.gov Halogenated cinnoline sulphonamide derivatives have also shown potent antimicrobial effects, which may be due to the halogen's ability to form halogen bonds or alter the molecule's electronic properties and lipophilicity. libretexts.org
Modifications at the N-2 Position: The nitrogen at position 2 of the cinnolinone ring is often a site for substitution. Alkylation or arylation at this position can influence the molecule's solubility, membrane permeability, and interactions with the target.
Substituents on the Furan (B31954) Ring: The furan moiety itself is a crucial component of many biologically active molecules. nih.gov Its oxygen atom can act as a hydrogen bond acceptor. Substitutions on the furan ring could modulate target binding and specificity. Earlier SAR studies on benzofurans have indicated that substitutions at the C-2 position are often critical for cytotoxic activity. nih.gov
The fusion of the furan, dihydropyridine, and pyridazinone rings into the this compound structure results in a relatively planar and rigid molecule. libretexts.orgresearchgate.net This conformational rigidity is a key aspect of its structure-property relationship. A rigid structure can enhance binding to a specific biological target by pre-organizing the molecule into a conformation that is complementary to the binding site, thus minimizing the entropic penalty of binding. libretexts.org
Structural investigation of synthesized furo[2,3-h]cinnolin-3(2H)-one derivatives using NMR spectroscopy has confirmed the fused ring structure. For instance, characteristic signals for the furan ring protons (H-8 and H-9) appear as distinct doublets, confirming the ring's integrity within the fused system. nih.gov The presence of a rigid, fused scaffold is often advantageous in drug design as it can lead to improved selectivity for the intended biological target over other proteins. nih.gov
Rational Design Principles for the Development of Furocinnoline Analogues with Modulated Activities
The rational design of new analogues based on the furo[2,3-h]cinnolin-3-ol scaffold can be guided by established medicinal chemistry strategies. biomedres.usnih.gov The initial interest in this scaffold as a potential HIV-1 integrase inhibitor was based on its ability to incorporate a β-diketo acid-like pharmacophore, which is known to chelate metal ions in the enzyme's active site. nih.gov This provides a clear starting point for rational design.
Future development could involve several key principles:
Structure-Based Drug Design: If the crystal structure of a biological target complexed with a furocinnoline analogue becomes available, it would allow for precise, structure-based design. This would involve identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) in the binding pocket and designing new analogues to optimize these interactions.
Molecular Hybridization: This strategy involves combining the furocinnoline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual activities. biomedres.us For example, attaching a known antibacterial side chain to the furocinnoline core could generate novel antimicrobial agents. As seen in the broader cinnoline class, creating hybrids with pyrazoline moieties has led to compounds with both anti-inflammatory and antibacterial properties. nih.gov
Table 2: Illustrative SAR for the General Cinnoline Scaffold This table provides examples of how substituents on the general cinnoline ring can affect biological activity, offering a guide for potential modifications to the furocinnoline scaffold. This data is not specific to this compound.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| Cinnoline Benzene Ring | Electron-donating groups (e.g., -OCH₃, -OH) | Increased anti-inflammatory activity | Cinnoline-Pyrazolines nih.gov |
| Cinnoline Benzene Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Potent antibacterial activity | Cinnoline-Chalcones nih.gov |
| Cinnoline Benzene Ring | Halogens (e.g., -Cl, -Br) | Potent antimicrobial activity | Cinnoline Sulphonamides libretexts.org |
| C-4 Position | Amino group (-NH₂) | Antimicrobial, antihistamine properties | 4-Aminocinnolines researchgate.net |
By applying these rational design principles, the this compound scaffold can be systematically optimized. The introduction of diverse substituents at various positions on the tricyclic core will allow for a thorough exploration of its SAR, paving the way for the development of novel therapeutic agents with modulated and improved activities.
Computational and Theoretical Chemistry Studies of Furocinnoline Systems
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations for many-electron systems, these methods can predict a wide range of molecular characteristics with remarkable accuracy. For furocinnoline systems, these calculations are crucial for understanding their stability, reactivity, and electronic behavior.
Frontier molecular orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule will interact with other reagents.
For derivatives of furo[2,3-b]indol-3a-ol, a related heterocyclic system, Density Functional Theory (DFT) calculations have been employed to analyze the FMOs. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
In a study on triazine derivatives, DFT calculations at the B3LYP/6–311++G (d, p) level of theory were used to determine the HOMO and LUMO energies. irjweb.com These values are then used to calculate important quantum chemical parameters such as chemical potential, hardness, and softness, which provide further insights into the molecule's reactivity. researchgate.net For instance, the chemical hardness of a triazine derivative was found to be 2.2435 eV, indicating a relatively high stability. irjweb.com
The spatial distribution of the HOMO and LUMO is also revealing. In many heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This information is vital for predicting how the molecule will behave in electrophilic and nucleophilic substitution reactions.
Table 1: Calculated Quantum Chemical Parameters for a Triazine Derivative irjweb.com
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2435 |
Source: DFT/B3LYP/6-311+G(d,P) calculations. irjweb.com
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the structures of transition states and the associated energy barriers. uky.edu This knowledge is essential for understanding the feasibility and kinetics of a chemical reaction. For instance, computational studies on the Diels-Alder reaction of strained cyclic allenes have provided valuable insights into the reactivity and selectivity of these systems by mapping out the transition-state structures and their corresponding energy barriers. researchgate.net
In the context of furocinnoline synthesis, theoretical calculations could be employed to investigate the various steps involved in the cyclization process to form the tricyclic core. By modeling the transition states for different possible reaction pathways, chemists can predict which route is energetically more favorable, thereby optimizing reaction conditions to improve yields and selectivity.
For example, in the base-catalyzed hydrolysis of amides, first-principle electronic structure calculations have been used to determine the transition-state structures and free energy barriers for the formation of the tetrahedral intermediate. uky.edu These calculations revealed interesting substituent effects on the transition-state geometries and their stabilization by solvent molecules. uky.edu Similar approaches could be applied to understand the reactivity of the lactam function within the 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol scaffold.
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich and electron-poor regions of the molecule. This information, combined with the analysis of frontier orbitals, allows for a rational prediction of how the molecule will interact with different reagents. For instance, in a study of quinoline (B57606) derivatives, MEP analysis helped to explain why certain substitutions led to higher biological activity by identifying regions where positive or negative charges would be favorable. nih.gov
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org These methods are particularly valuable in drug discovery for understanding how a potential drug molecule (the ligand) interacts with its biological target, which is typically a protein or a nucleic acid. frontiersin.orgmdpi.com
For this compound and its derivatives, molecular docking studies can be performed to investigate their potential to bind to various biological targets. This involves generating a three-dimensional model of the furocinnoline derivative and "docking" it into the binding site of a target protein. The docking process explores various possible binding poses and scores them based on their predicted binding affinity. nih.gov
In a study on novel furo[2,3-b]indol-3a-ol derivatives, molecular docking was used to screen for potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a protein implicated in cancer. nih.gov The results identified a compound with excellent binding energies, and further molecular dynamics simulations were performed to assess the stability of the ligand-protein complex. researchgate.netnih.gov Similar in silico screening approaches could be applied to the furocinnoline scaffold to identify potential biological targets and guide the design of new, more potent derivatives. nih.gov
The interactions observed in docking simulations, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provide valuable information about the key structural features required for binding. researchgate.net This understanding of the structure-activity relationship (SAR) is crucial for optimizing the lead compound to improve its affinity and selectivity for the target. nih.gov
Cheminformatics Approaches for Structural Space Exploration and Compound Prioritization
Cheminformatics combines chemistry, computer science, and information technology to analyze and manage large datasets of chemical compounds. These approaches are essential for exploring the vastness of chemical space and for prioritizing compounds for further investigation. nih.gov
For furocinnoline systems, cheminformatics tools can be used to generate virtual libraries of derivatives by systematically modifying the core structure. These virtual compounds can then be subjected to computational filters to assess their drug-likeness, predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential for biological activity. nih.gov This process of virtual screening allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. youtube.com
One key aspect of cheminformatics is the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the structural features of a set of compounds with their biological activity. mdpi.com A 3D-QSAR model, for example, can provide a three-dimensional picture of the steric and electrostatic fields around the molecules, highlighting the regions where modifications are likely to enhance activity. nih.gov
The exploration of chemical space can also involve navigating through databases of existing compounds, including natural products and other bioactive molecules, to find compounds with similar structural features or predicted properties. nih.gov This can lead to the identification of new starting points for drug discovery programs. nih.govbiosolveit.de
Advanced Characterization Techniques for Research on 5,6 Dihydrofuro 2,3 H Cinnolin 3 Ol
Spectroscopic Methods for Comprehensive Structural Elucidation in Research Contexts
Spectroscopic techniques are indispensable for determining the molecular structure of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, NOE, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments is crucial for unambiguous assignment of all proton and carbon signals.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the tautomeric form, 5,6-Dihydrofuro[2,3-h]cinnolin-3(2H)-one, specific proton signals have been identified. beilstein-journals.org A notable feature is the broad singlet observed at approximately 12.65 ppm in DMSO-d₆, which is characteristic of the N-H proton in the cinnolinone ring, confirming the presence of the lactam form. beilstein-journals.org The protons of the dihydrofuro moiety and the cinnoline (B1195905) core exhibit complex splitting patterns that can be resolved using high-field NMR. beilstein-journals.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, the spectrum would be expected to show distinct signals for the carbonyl carbon (in the lactam tautomer), the carbons of the aromatic and heterocyclic rings, and the aliphatic carbons of the dihydrofuro group. Although specific data for this exact compound is not widely published, related structures show carbonyl signals in the range of 155-175 ppm. researchgate.net
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assemble the molecular framework.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the dihydrofuro and cinnoline rings.
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which are critical for connecting different fragments of the molecule, for instance, linking the protons of the dihydrofuro ring to the carbons of the cinnoline core. rsc.orgresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy provides through-space correlations between protons that are close to each other, which is invaluable for determining the stereochemistry and conformation of the molecule, particularly at the fusion of the ring systems.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H | 12.65 | br s | Exchangeable proton, confirms lactam form. |
| Aromatic/Vinyl H | ~7.0-8.0 | m | Signals from the cinnoline core. |
| H-5, H-6 | ~2.9-3.1 | m | Aliphatic protons in the dihydro portion. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.
Mass Spectrometry (MS): Standard MS provides the molecular weight of the parent molecule. For this compound (formula: C₁₀H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z = 188.06. The fragmentation pattern observed in the mass spectrum offers additional structural clues. Common fragmentation pathways for related heterocyclic systems involve the cleavage of the rings or the loss of small neutral molecules like CO or N₂. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. rsc.org For a molecule with the formula C₁₀H₈N₂O₂, HRMS would be able to distinguish it from other molecules with the same nominal mass but different elemental formulas, thus providing definitive confirmation of its composition.
| Ion | Formula | Calculated m/z | Technique |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₉N₂O₂⁺ | 189.0659 | ESI+ |
| [M+Na]⁺ | C₁₀H₈N₂O₂Na⁺ | 211.0478 | ESI+ |
| [M-H]⁻ | C₁₀H₇N₂O₂⁻ | 187.0513 | ESI- |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would provide key insights into its tautomeric form.
Lactim (ol) form: Would show a characteristic O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching vibration around 1640-1690 cm⁻¹.
Lactam (one) form: Would be characterized by a strong C=O (amide) stretching absorption between 1650-1700 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹. nih.gov
The presence of the aromatic ring system would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-O-C stretch of the furo- moiety would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (lactam) | Stretch | 3200-3400 | Medium-Broad |
| C-H (aromatic) | Stretch | 3000-3100 | Medium-Weak |
| C-H (aliphatic) | Stretch | 2850-2960 | Medium |
| C=O (lactam) | Stretch | 1650-1700 | Strong |
| C=C / C=N | Stretch | 1450-1620 | Medium-Weak |
| C-O (ether) | Stretch | 1000-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The fused aromatic and heterocyclic rings of this compound constitute a chromophore that is expected to absorb UV radiation. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents, and can also be influenced by the solvent polarity. For related cinnoline derivatives, absorption peaks are often observed in the 250-400 nm range. nih.gov
Application of Terahertz Time Domain Spectroscopy (THz-TDS) for Bi-Heterocyclic Compound Analysis
Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique that probes low-frequency molecular vibrations (typically 0.1-4 THz), such as collective vibrational modes and intermolecular interactions (e.g., hydrogen bonding). nist.govmdpi.com This makes it particularly well-suited for the analysis of bi-heterocyclic compounds like this compound in the solid state.
THz-TDS is highly sensitive to the crystalline structure and polymorphism of a material. nih.gov Since the title compound can exist in different tautomeric forms, THz-TDS could potentially distinguish between the solid-state structures of the -ol and -one tautomers, as their different hydrogen bonding networks and crystal packing would result in unique THz absorption fingerprints. nih.gov This technique offers a non-destructive method to study the bulk solid-state properties that are not accessible by solution-state NMR. mdpi.com
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. An analysis of this compound would provide a wealth of information that is unattainable by other techniques.
A successful crystallographic study would:
Unambiguously determine the solid-state tautomeric form: It would definitively show whether the molecule exists as the -ol or -one tautomer in the crystal lattice.
Provide precise bond lengths and angles: This data offers insight into the electronic structure, such as the degree of bond localization in the aromatic system.
Elucidate intermolecular interactions: It would reveal the details of the hydrogen bonding network, as well as any π-π stacking interactions between the heterocyclic rings. These interactions are crucial for understanding the crystal packing and the physical properties of the material.
While a crystal structure for the specific title compound is not publicly available, analysis of related fused heterocyclic systems demonstrates the power of this technique to confirm molecular geometry and supramolecular assembly.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing the mass percentages of constituent elements. This data is crucial for determining the empirical formula of a synthesized molecule, which can then be compared with the theoretical formula derived from its proposed structure. In the study of this compound, elemental analysis serves as a primary method to verify the successful synthesis of the target compound by confirming its atomic composition.
Detailed research findings from the analysis of this compound would involve the combustion of a sample to convert it into simple gaseous products. The amounts of carbon dioxide, water, and nitrogen gas produced are then measured to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original compound.
The theoretical elemental composition of this compound, which has a molecular formula of C₁₀H₈N₂O₂, can be calculated based on its atomic weights. A comparison of the experimentally determined values with these theoretical percentages provides a stringent test of the compound's purity and structural integrity. Typically, experimental values that fall within ±0.4% of the calculated values are considered to be in good agreement and thus confirm the empirical formula.
Below is a data table summarizing the expected (theoretical) and a placeholder for experimentally determined elemental analysis data for this compound.
Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 63.83 | Data not available |
| Hydrogen (H) | 4.28 | Data not available |
| Nitrogen (N) | 14.89 | Data not available |
Note: Experimental data is not available in the cited sources. The table is presented to illustrate how research findings would be structured.
Future Research Directions and Unexplored Avenues for 5,6 Dihydrofuro 2,3 H Cinnolin 3 Ol Research
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity
The current synthesis of 5,6-dihydrofuro[2,3-h]cinnolin-3(2H)-one involves the refluxing of hydroxy(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid with an excess of hydrazine (B178648). arkat-usa.org While effective, future research should focus on developing more efficient, selective, and sustainable synthetic methodologies.
Modern synthetic organic chemistry offers several strategies that could be applied:
Cascade Reactions: Designing one-pot reactions that form multiple bonds in a single operation can significantly improve efficiency. Strategies used for other fused quinoline (B57606) heterocycles, which proceed through processes like cyclization, protection, and coupling in a sequence, could be adapted. orientjchem.org
C-H Activation: Recent advances in transition-metal-catalyzed C-H activation and annulation provide powerful tools for constructing heterocyclic systems. researchgate.net Exploring Rh(III)-catalyzed reactions, for instance, could offer novel pathways to the cinnoline (B1195905) core from more accessible starting materials. researchgate.net
Sustainable Catalysis: The use of heterogeneous solid acid catalysts, such as polyether sulfone sulfamic acid, has proven effective for synthesizing other furan-containing heterocycles with high yields and excellent catalyst reusability. nih.gov Investigating similar green catalysts for the synthesis of the furo-cinnoline scaffold would be a significant step towards environmentally benign production.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Its application to the synthesis of related cinnoline systems has been successful and should be explored for the target compound. researchgate.net
Future synthetic work should aim to not only improve the yield of the core scaffold but also to develop routes that allow for the facile introduction of diverse substituents, enabling the creation of a chemical library for biological screening.
Exploration of Diverse Biological Targets and Mechanistic Pathways Beyond Initial Findings
While initially designed as a potential HIV-1 integrase inhibitor, the 5,6-dihydrofuro[2,3-h]cinnolin-3-ol scaffold holds promise against a much broader range of biological targets. arkat-usa.org The parent cinnoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. zenodo.orgnih.govresearchgate.netpnrjournal.com
Future research should systematically evaluate this specific furo-cinnoline for these and other activities:
Anticancer Activity: Many cinnoline derivatives show potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Furthermore, related furo-condensed systems like furo[2,3-d]pyrimidine (B11772683) derivatives have been developed as dual inhibitors of the PI3K/AKT pathway, a critical signaling cascade in cancer. nih.gov Screening this compound and its analogs against a panel of cancer cell lines and relevant kinases is a logical next step.
Neuroprotective Activity: Angular furocoumarins have been investigated as inhibitors of cholinesterases and monoamine oxidases, which are key targets in the treatment of Alzheimer's disease. mdpi.com Given the structural similarities, the furo-cinnoline scaffold could be explored for similar neuroprotective roles.
Antimicrobial and Antitubercular Activity: Heterocyclic systems are a cornerstone of anti-infective drug discovery. The related 3H-pyrrolo[2,3-c]quinolines have shown activity against Mycobacterium tuberculosis by inhibiting the glutamate-5-kinase enzyme. nih.gov A thorough evaluation of the furo-cinnoline core against a range of bacterial and fungal pathogens, including resistant strains, is warranted.
Identifying new biological activities will require detailed mechanistic studies to understand how these molecules interact with their targets, potentially revealing novel mechanisms of action.
Application of Advanced Computational Methodologies for Predictive Modeling and Design
Advanced computational tools can accelerate the drug discovery process by predicting the properties of new molecules and guiding synthetic efforts. For this compound, these methods can be used to:
Molecular Docking: To explore the binding of the furo-cinnoline scaffold to various potential targets, such as the active sites of HIV-1 integrase, protein kinases, or cholinesterases. Such studies, successfully used for benzo[f]quinoline (B1222042) nih.gov and 1,3-thiazole derivatives academie-sciences.fr, can help prioritize biological assays and suggest specific structural modifications to improve binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing key interactions and conformational changes. This technique has been used to understand the binding of furo[2,3-d]pyrimidine derivatives to PI3K and AKT-1. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity. These models can then be used to predict the activity of virtual compounds, helping to design more potent and selective derivatives.
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. This allows for the early deselection of candidates with poor pharmacokinetic properties or potential toxicity issues, saving significant resources. nih.gov
Integrating these computational approaches into the research workflow will enable a more rational, hypothesis-driven design of novel this compound derivatives.
Integration with Modern Chemical Biology and High-Throughput Screening Techniques
Modern chemical biology relies on the use of small molecules to probe and understand complex biological systems. High-Throughput Screening (HTS) is a cornerstone of this approach, allowing for the rapid testing of thousands of compounds. nih.govagilent.com
Library Synthesis and HTS: A focused chemical library based on the this compound scaffold should be synthesized. This library, featuring systematic variations at different positions of the heterocyclic system, could then be screened against diverse biological targets using automated HTS platforms. agilent.com This would rapidly map the biological activity landscape of the scaffold.
Development of Chemical Probes: Active compounds ("hits") identified through HTS can be optimized to create potent and selective chemical probes. These probes can be used to study the function of specific proteins or pathways in living cells, aiding in target validation and elucidation of the mechanism of action. nih.gov
Phenotypic Screening: In addition to target-based screening, phenotypic screening—which assesses the effect of a compound on cell morphology or function—can uncover unexpected activities and novel targets. High-content screening, which uses automated microscopy and image analysis, is a powerful tool for this purpose. nih.gov
By leveraging these modern techniques, researchers can efficiently explore the therapeutic potential of the furo-cinnoline scaffold and generate valuable tools for chemical biology.
Investigation of Related Furo-Condensed Heterocyclic Systems and Their Structure-Activity Landscapes
A broader investigation into related furo-condensed heterocyclic systems can provide valuable insights into the structure-activity relationships (SAR) that govern biological activity. By comparing and contrasting different core structures, researchers can identify key structural motifs required for specific functions.
Key areas for exploration include:
Systematic SAR Studies: For the this compound core, a systematic SAR study is essential. This involves synthesizing analogs with modifications on the furan (B31954) ring, the dihydropyridazine (B8628806) ring, and the benzene (B151609) ring to determine how these changes affect potency and selectivity for a given biological target. SAR studies on related furo[2,3-b]quinolines have shown, for example, that introducing benzyl (B1604629) ether and benzenesulfonate (B1194179) groups can significantly improve cytotoxicity. nih.gov
Isomeric Scaffolds: The synthesis and evaluation of isomeric furo-cinnoline systems (e.g., furo[3,2-g]cinnoline or furo[3,4-h]cinnoline) would provide critical information on the importance of the specific ring fusion geometry for biological activity.
This comprehensive approach will build a deep understanding of the SAR landscape, guiding the rational design of future drug candidates based on furo-condensed heterocyclic scaffolds.
Data Tables
Table 1: Key Chemical Compounds Mentioned in this Article
| Compound Name | Chemical Class | Context of Mention |
|---|---|---|
| This compound | Furo-Cinnoline | Primary subject of the article |
| 5,6-Dihydrofuro[2,3-h]cinnolin-3(2H)-one | Furo-Cinnolinone | Tautomer of the primary subject; synthetic target arkat-usa.org |
| Hydroxy(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid | Benzofuran (B130515) Derivative | Precursor for the synthesis of the target compound arkat-usa.org |
| Furo[2,3-b]quinoline (B11916999) | Fused Quinoline | Related system for SAR comparison nih.gov |
| Furo[3,2-c]coumarin | Fused Coumarin | Related system with neuroprotective potential mdpi.com |
| Furo[2,3-d]pyrimidine | Fused Pyrimidine (B1678525) | Related system with anticancer (PI3K/AKT, EGFR/HER2) activity nih.govnih.gov |
| Cinnoline | Diazanaphthalene | Parent heterocyclic system with broad biological activity nih.gov |
| 3H-Pyrrolo[2,3-c]quinoline | Fused Quinoline | Related system with anti-tuberculosis activity nih.gov |
Table 2: Summary of Proposed Future Research Directions
| Research Area | Key Methodologies | Rationale and Objectives |
|---|---|---|
| Novel Synthesis | Cascade reactions, C-H activation, sustainable catalysis, microwave-assisted synthesis | To improve efficiency, selectivity, and environmental impact of synthesis; to enable library creation. orientjchem.orgresearchgate.netnih.gov |
| Biological Targets | In vitro/in vivo assays for anticancer, neuroprotective, and antimicrobial activity | To explore the full therapeutic potential beyond the initial target, based on the known activities of the parent cinnoline scaffold. nih.govresearchgate.netnih.gov |
| Computational Design | Molecular docking, molecular dynamics (MD) simulations, QSAR, ADME/Tox prediction | To enable rational drug design, predict compound properties, and guide synthetic efforts. nih.govnih.govacademie-sciences.fr |
| Chemical Biology & HTS | Library synthesis, high-throughput screening (HTS), phenotypic screening, chemical probe development | To rapidly screen for new biological activities and develop molecular tools to study biological systems. nih.govagilent.com |
| SAR Exploration | Systematic analog synthesis, evaluation of isomeric scaffolds, cross-scaffold comparisons | To understand the relationship between chemical structure and biological activity, enabling the optimization of lead compounds. nih.govnih.govmdpi.com |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 5,6-dihydrofuro[2,3-h]cinnolin-3-ol derivatives?
- Methodological Answer : The compound is synthesized via multi-step routes involving cyclocondensation, alkylation, and hydrazine-mediated ring closure. Key steps include:
- Refluxing intermediates (e.g., compound 6 ) with hydrazine hydrate to form the cinnolinone core (35–40% yield) .
- Alkylation of α-hydroxy acids using LiHMDS at −78°C to introduce substituents .
- Acidic dehydration (e.g., HCl) to stabilize the furan-cinnolinone backbone .
- Optimization Tip : Prolonged reaction times (48–72 hours) and stoichiometric control of hydrazine improve yields. Chromatographic purification (e.g., CH₂Cl₂/MeOH) resolves structural isomers .
Q. How can structural characterization of this compound derivatives be rigorously validated?
- Analytical Workflow :
- ¹H-NMR : Key signals include aromatic protons (H8/H9: δ 7.6–6.6 ppm) and dihydrofuran protons (H5/H6: δ 3.0–1.7 ppm). Exchangeable NH/OH protons appear as broad singlets (δ 10–13 ppm) .
- Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z 222 for intermediate α-hydroxy acids) .
- Elemental Analysis : Validates purity (>95% C, H, N concordance) .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of 4-amino derivatives (e.g., compound 13) with anti-HIV activity?
- Mechanistic Insights : Two competing pathways are proposed (Figure 5 ):
- Pathway A : 1,4-addition of hydrazine to intermediate 11' , followed by dehydrogenation and amination to form 12 .
- Pathway B : Michael addition of hydrazine to the furan ring (C8 position), forming 12a , which undergoes cyclization and dehydration to yield 13 .
- Contradiction Analysis : Pathway A aligns with Singh/Cignarella mechanisms, while Pathway B is supported by Shemyakin’s studies on furan oxidation. Kinetic experiments (varying pH and hydrazine stoichiometry) are needed to resolve dominance .
Q. How does the N-NH-CO-C-R pharmacophore in this compound derivatives influence HIV-1 integrase (IN) inhibition?
- Structure-Activity Relationship :
- The 4-amino group in 13 enhances metal chelation (IC₅₀ = 60 ± 13 μM for strand transfer inhibition) vs. non-amino analogs (inactive) .
- The furan oxygen participates in hydrogen bonding with IN’s catalytic residues (e.g., Asp64, Asp116) .
- Comparative Data :
| Compound | 3'-Processing IC₅₀ (μM) | Strand Transfer IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 12 | >100 | 69 ± 4 | ND |
| 13 | >100 | 60 ± 13 | ND |
| Raltegravir | 0.02 | 0.01 | 2.0 |
SI = 3'-Processing IC₅₀ / Strand Transfer IC₅₀; ND = Not Determined
Q. What experimental approaches resolve contradictions in proposed reaction mechanisms for cinnolinone derivatives?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-hydrazine to track nitrogen incorporation in intermediates .
- Kinetic Profiling : Monitor reaction progress via LC-MS under varied conditions (e.g., O₂ vs. N₂ atmosphere) to assess furan oxidation’s role .
- NOE Correlations : Resolve regiochemistry of hydrazine adducts (e.g., 12a vs. 12c ) .
Q. Can this compound derivatives act as bioisosteres for β-diketo acids (DKAs) in targeting metal-dependent enzymes?
- Rational Design :
- The N-NH-CO-C-R motif mimics DKA’s enol tautomer, enabling chelation of Mg²⁺/Mn²⁺ in IN’s catalytic core .
- Structural Mimicry : Furan oxygen replaces DKA’s carbonyl oxygen, maintaining H-bonding with Glu152/Asp185 .
Key Recommendations for Future Studies
- Explore in silico docking (e.g., AutoDock Vina) to optimize substituent positioning for enhanced IN binding .
- Synthesize fluorinated analogs to study metabolic stability via ¹⁹F-NMR .
- Conduct resistance profiling against mutant IN strains (e.g., Q148H/G140S) to assess clinical potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
